Tianeptine Methyl Ester
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Overview
Description
Tianeptine Methyl Ester is a derivative of Tianeptine, an atypical tricyclic antidepressant primarily used to treat major depressive disorder. Tianeptine itself has shown potential benefits in addressing anxiety and irritable bowel syndrome. This compound retains many of the pharmacological properties of Tianeptine but with slight modifications that may affect its bioavailability and metabolic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine Methyl Ester typically involves the esterification of Tianeptine. One common method starts with Tianeptine as the raw material, which undergoes a reaction with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tianeptine Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Tianeptine Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers use it to investigate its effects on cellular processes and neurotransmitter systems.
Medicine: It is studied for its potential therapeutic effects in treating depression, anxiety, and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Tianeptine Methyl Ester exerts its effects through several mechanisms:
Serotonin Reuptake Enhancement: Unlike typical antidepressants, it enhances the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.
Glutamate Modulation: It stabilizes glutaminergic signaling and exerts opposing effects on N-methyl-D-aspartate (NMDA) and aminomethylphosphonic acid (AMPA) receptors.
Opioid Receptor Agonism: It acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant but with different pharmacological properties.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.
Paroxetine: Another SSRI used to treat depression and anxiety.
Uniqueness
Tianeptine Methyl Ester is unique in its dual mechanism of action, involving both serotonin reuptake enhancement and glutamate modulation. This dual action makes it particularly effective in treating depression and anxiety with fewer side effects compared to other antidepressants .
Properties
IUPAC Name |
methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVSYZQNKXYQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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